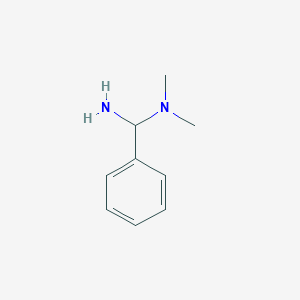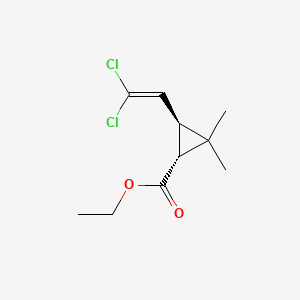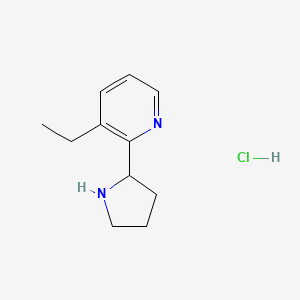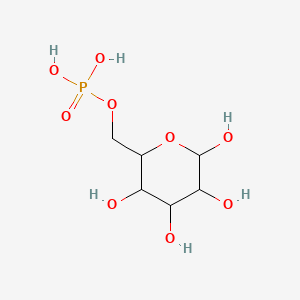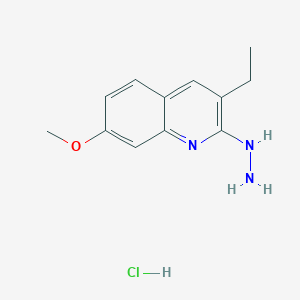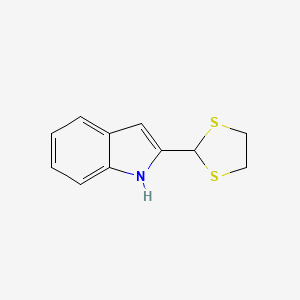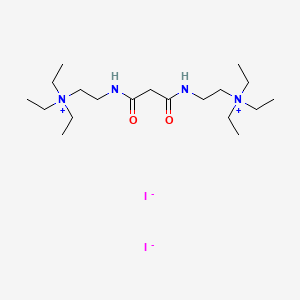
Ammonium, malonylbis(iminoethylene)bis(triethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple triethylammonium groups and a diiodide counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of triethylammonium groups and the final iodide exchange. Common reagents used in these reactions include triethylamine, acyl chlorides, and iodide salts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl-[2-[[6-oxo-6-[2-(triethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium diiodide
- Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]butanoyl]amino]ethyl]azanium diiodide
Uniqueness
Triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and specificity in its interactions with molecular targets.
This detailed article provides a comprehensive overview of triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
62073-24-9 |
|---|---|
Fórmula molecular |
C19H42I2N4O2 |
Peso molecular |
612.4 g/mol |
Nombre IUPAC |
triethyl-[2-[[3-oxo-3-[2-(triethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C19H40N4O2.2HI/c1-7-22(8-2,9-3)15-13-20-18(24)17-19(25)21-14-16-23(10-4,11-5)12-6;;/h7-17H2,1-6H3;2*1H |
Clave InChI |
KFVXMBNLCFKESI-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCNC(=O)CC(=O)NCC[N+](CC)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


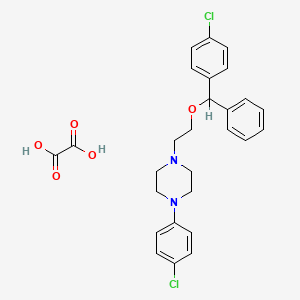
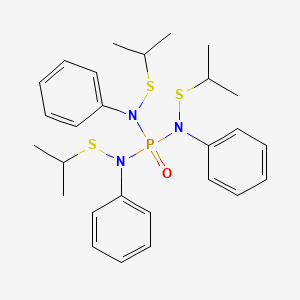
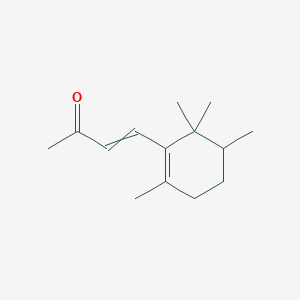

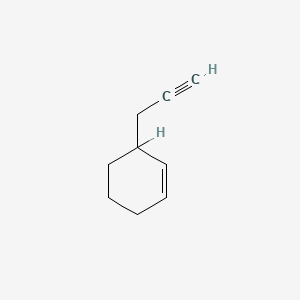
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)

